molecular formula C24H16N4 B13731247 4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline

4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline

Cat. No.: B13731247
M. Wt: 360.4 g/mol
InChI Key: ZEZYYWFMXIMWQT-UHFFFAOYSA-N
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Description

4-(2,6-Dipyridin-3-ylpyridin-4-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and catalysis. This particular compound features a quinoline core substituted with pyridine rings, making it a unique structure with potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline typically involves multi-step organic reactions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These reactions often require specific ligands and bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dipyridin-3-ylpyridin-4-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents and temperatures to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated quinoline derivatives .

Mechanism of Action

The mechanism of action of 4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to antimicrobial or anticancer effects. The compound’s electronic properties also make it suitable for use in materials science, where it can participate in electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Dipyridin-3-ylpyridin-4-yl)quinoline is unique due to its combination of a quinoline core with multiple pyridine rings. This structure provides distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry, materials science, and medicinal chemistry .

Properties

Molecular Formula

C24H16N4

Molecular Weight

360.4 g/mol

IUPAC Name

4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline

InChI

InChI=1S/C24H16N4/c1-2-8-22-21(7-1)20(9-12-27-22)19-13-23(17-5-3-10-25-15-17)28-24(14-19)18-6-4-11-26-16-18/h1-16H

InChI Key

ZEZYYWFMXIMWQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=NC(=C3)C4=CN=CC=C4)C5=CN=CC=C5

Origin of Product

United States

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